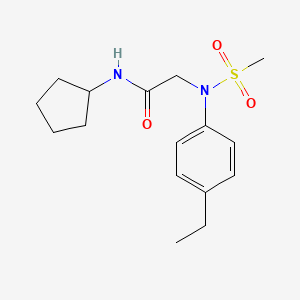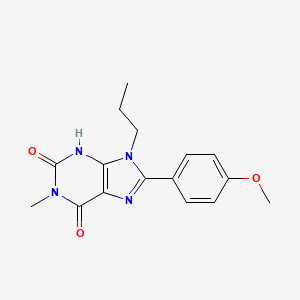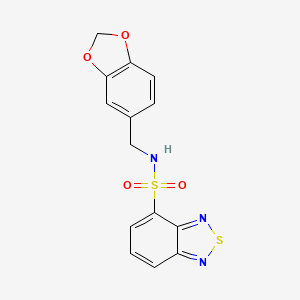![molecular formula C12H15ClN2O2S B5826072 N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B5826072.png)
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide is a chemical compound characterized by the presence of a chloro-substituted phenyl ring, a carbamothioyl group, and a methylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide typically involves the reaction of 5-chloro-2-hydroxyaniline with an appropriate isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The resulting intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(5-chloro-2-hydroxyphenyl)propanamide
- N-(5-chloro-2-hydroxyphenyl)benzamide
Uniqueness
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
IUPAC Name |
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-7(2)5-11(17)15-12(18)14-9-6-8(13)3-4-10(9)16/h3-4,6-7,16H,5H2,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHBTNFGKJHIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5825990.png)

![2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B5826009.png)


![N-(tert-butyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5826041.png)

![1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5826058.png)
![ethyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B5826062.png)

![(4Z)-4-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B5826080.png)


![1-[3-(4-fluorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5826099.png)
